molecular formula C28H22N4O2 B2673447 2,2-Diphenyl-N-(2-{[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide CAS No. 1797067-73-2

2,2-Diphenyl-N-(2-{[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide

Cat. No.: B2673447
CAS No.: 1797067-73-2
M. Wt: 446.51
InChI Key: WSQWEQCDVDPULP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains two phenyl groups (benzene rings), an acetamide group, a pyridine ring, and an oxadiazole ring. These functional groups could potentially confer a variety of chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and pyridine groups) could contribute to the compound’s stability. The oxadiazole ring, a heterocycle containing nitrogen and oxygen, could also impact the compound’s reactivity .


Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the acetamide group might undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .

Scientific Research Applications

Oxidation Reactivity and Synthetic Routes

Compounds with similar structural features, such as 2-(pyridin-2-yl)-N,N-diphenylacetamides, have been explored for their oxidation reactivity. Studies have shown various products can be generated through chemical oxidation using different oxidants, which suggests potential for chemical synthesis and modification applications (Pailloux et al., 2007).

Anticancer Activity

Derivatives of similar structural compounds have been tested for cytotoxic activity against cancer cell lines, showing promising results. For example, a novel compound derived from the indibulin and combretastatin scaffolds demonstrated good cytotoxicity on cancerous cell lines while exhibiting low toxicity on normal cells (Moghadam & Amini, 2018). This suggests potential therapeutic applications for similar acetamide derivatives in cancer treatment.

Corrosion Inhibition

Acetamide derivatives, including those with pyridinyl groups, have been synthesized and evaluated as corrosion inhibitors, demonstrating significant efficiency. This application is crucial for protecting metals in acidic environments, indicating a practical industrial use for such compounds (Yıldırım & Cetin, 2008).

Photochemical Properties

The study of 1,2,4-oxadiazolines and their N-O bond cleavage under photochemical conditions has revealed potential applications in synthesizing acetamidines and molecular compounds through mild conditions (Srimannarayana et al., 1970). These findings could be relevant for designing light-responsive materials or chemical triggers.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it shows promising properties, it could be further optimized and studied in more detail .

Properties

IUPAC Name

2,2-diphenyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N4O2/c33-28(26(20-10-3-1-4-11-20)21-12-5-2-6-13-21)30-24-16-8-7-14-22(24)18-25-31-27(32-34-25)23-15-9-17-29-19-23/h1-17,19,26H,18H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQWEQCDVDPULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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